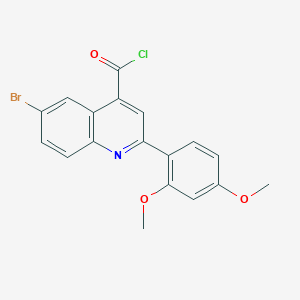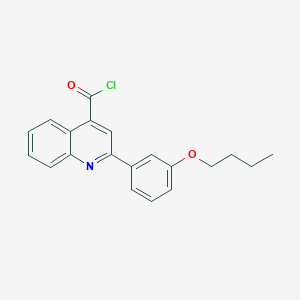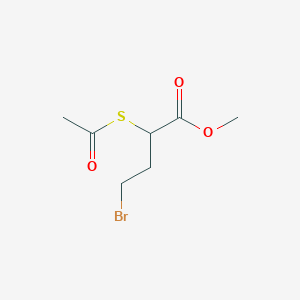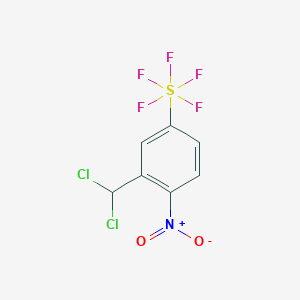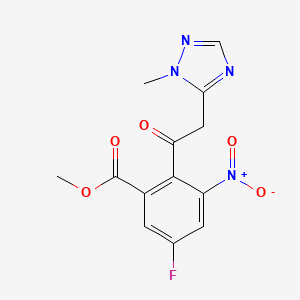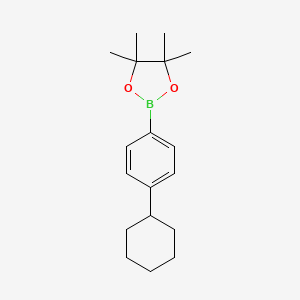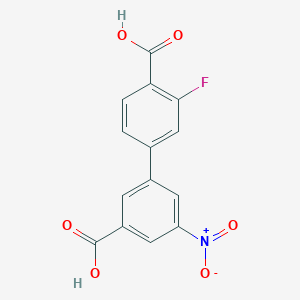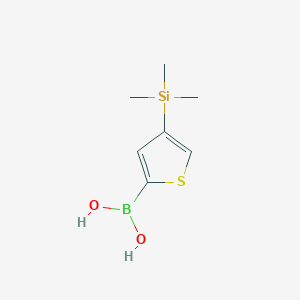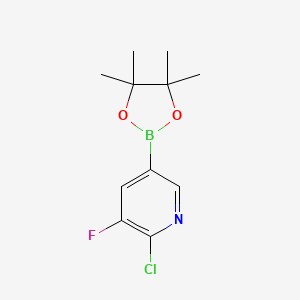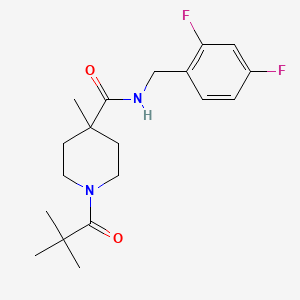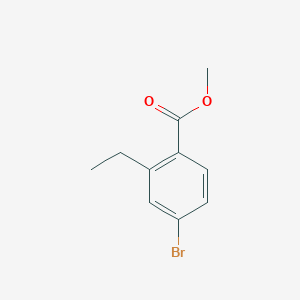
4-溴-2-乙基苯甲酸甲酯
概述
描述
Methyl 4-bromo-2-ethylbenzoate is a chemical compound with the CAS Number: 194487-79-1 . It has a molecular weight of 243.1 . The IUPAC name for this compound is methyl 4-bromo-2-ethylbenzoate . The Inchi Code for this compound is 1S/C10H11BrO2/c1-3-7-6-8 (11)4-5-9 (7)10 (12)13-2/h4-6H,3H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-2-ethylbenzoate is represented by the Inchi Code: 1S/C10H11BrO2/c1-3-7-6-8 (11)4-5-9 (7)10 (12)13-2/h4-6H,3H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Methyl 4-bromo-2-ethylbenzoate is stored at a temperature of 2-8°C . The compound is shipped at room temperature .科学研究应用
医药研究
4-溴-2-乙基苯甲酸甲酯在医药研究中被用作合成各种化合物的先导化合物。其溴原子可以通过亲核芳香取代反应被取代,使其成为在创建更复杂分子中宝贵的中间体。 该化合物经常用于合成潜在的治疗剂,包括抗炎药和激酶抑制剂 .
有机合成
在有机化学领域,该化合物用作构建更复杂有机结构的构件。它在合成多取代苯中特别有用,其中其溴基团可以参与进一步的亲电芳香取代反应。 这使其成为合成各种苯衍生物的多功能试剂,这些衍生物在各种化学工业中具有潜在应用 .
材料科学
4-溴-2-乙基苯甲酸甲酯在材料科学中有所应用,特别是在开发新型聚合物和涂层方面。 其进行聚合反应的能力可以导致具有独特特性的新材料,例如增强的热稳定性或特定的电导率 .
分析化学
在分析化学中,该化合物可用作色谱分析中的标准品或参考物质。 其明确的结构和性质使其可用于校准仪器和验证分析方法,从而确保化学分析的准确性和精确性 .
生物化学研究
在生物化学中,4-溴-2-乙基苯甲酸甲酯可用于研究酶催化反应。其结构使其能够充当底物类似物,有助于探索酶的特异性和作用机制。 这在设计酶抑制剂或激活剂方面特别有用 .
工业应用
虽然主要是研究化学品,但 4-溴-2-乙基苯甲酸甲酯也可能在工业环境中用作合成染料、香料和其他精细化学品的中间体。 其与各种有机和无机化合物的反应性使其成为这些产品制造过程中的宝贵成分 .
作用机制
The mechanism of action of Methyl 4-bromo-2-ethylbenzoate is not well understood. It is believed to be an electrophilic reagent, meaning it reacts with other molecules by donating electrons. This enables it to form covalent bonds with other molecules, which is the basis for its use in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 4-bromo-2-ethylbenzoate are not well understood. It is known to be toxic in high doses, and can cause irritation to the skin, eyes, and respiratory system. It has been shown to be mutagenic in some studies, but further research is needed to confirm this.
实验室实验的优点和局限性
Methyl 4-bromo-2-ethylbenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is inexpensive and easy to obtain. It is also relatively non-toxic, making it safe to use in most experiments. However, Methyl 4-bromo-2-ethylbenzoate has some limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it has a low boiling point, making it difficult to work with in some experiments.
未来方向
There are several potential future directions for research on Methyl 4-bromo-2-ethylbenzoate. One possible direction is to explore its potential as a therapeutic agent. Another is to investigate its use in materials science, such as in the synthesis of polymers and dyes. Additionally, further research could be done to better understand its biochemical and physiological effects. Finally, research could be done to improve its synthesis method and to develop methods to purify and stabilize the compound.
安全和危害
The safety information for Methyl 4-bromo-2-ethylbenzoate includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
methyl 4-bromo-2-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVNCXKOXIRVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

